molecular formula C7H8O B14680382 Hept-2-en-4-ynal CAS No. 34501-81-0

Hept-2-en-4-ynal

Cat. No.: B14680382
CAS No.: 34501-81-0
M. Wt: 108.14 g/mol
InChI Key: PQEGCSHZLIDVNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hept-2-en-4-ynal (C₇H₈O) is an α,β-unsaturated aldehyde characterized by a conjugated system of a double bond (C2–C3) and a triple bond (C4–C5). This structural arrangement confers unique reactivity, particularly in cycloaddition reactions and metal coordination chemistry.

Properties

CAS No.

34501-81-0

Molecular Formula

C7H8O

Molecular Weight

108.14 g/mol

IUPAC Name

hept-2-en-4-ynal

InChI

InChI=1S/C7H8O/c1-2-3-4-5-6-7-8/h5-7H,2H2,1H3

InChI Key

PQEGCSHZLIDVNJ-UHFFFAOYSA-N

Canonical SMILES

CCC#CC=CC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Hept-2-en-4-ynal can be synthesized through several methods. One common approach involves the oxidation of hept-2-en-4-yn-1-ol using pyridinium chlorochromate (PCC) in anhydrous dichloromethane (DCM) under nitrogen atmosphere at room temperature . The reaction typically yields a high purity product.

Industrial Production Methods

Industrial production of this compound often involves large-scale oxidation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Hept-2-en-4-ynal undergoes various types of chemical reactions, including:

    Oxidation: It can be further oxidized to form carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can participate in nucleophilic substitution reactions due to the presence of the aldehyde group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) can be used to introduce new functional groups.

Major Products Formed

    Oxidation: Hept-2-enoic acid.

    Reduction: Hept-2-en-4-yn-1-ol.

    Substitution: Various substituted this compound derivatives depending on the nucleophile used.

Scientific Research Applications

Hept-2-en-4-ynal has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of hept-2-en-4-ynal involves its ability to participate in various chemical reactions due to its reactive functional groups. The aldehyde group can form Schiff bases with amines, while the alkene and alkyne groups can undergo addition reactions. These properties make it a versatile compound in organic synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

  • Hept-2-en-4-ynal : Combines an aldehyde group, a double bond (C2–C3), and a triple bond (C4–C5). The conjugation across these groups likely enhances electrophilicity at the carbonyl carbon, making it reactive toward nucleophiles and transition metals.
  • Hept-4-enal (C₇H₁₂O): A mono-unsaturated aldehyde with a double bond at C4–C3. Its physicochemical properties include a boiling point of ~150°C and a density of 0.86 g/cm³. It is used in flavor chemistry due to its fruity odor .
  • Hex-2-enal (C₆H₁₀O) : A shorter-chain α,β-unsaturated aldehyde with applications in polymer chemistry. Its reactivity in Diels-Alder reactions is well-documented, though less complex than this compound due to the absence of a triple bond.

Physicochemical Properties (Theoretical vs. Observed Analogues)

Property This compound (Predicted) Hept-4-enal (Observed) Hex-2-enal (Observed)
Molecular Formula C₇H₈O C₇H₁₂O C₆H₁₀O
Boiling Point ~180°C (est.) ~150°C 150–155°C
Density ~0.91 g/cm³ (est.) 0.86 g/cm³ 0.84 g/cm³
Key Reactivity Cycloaddition, Coordination Flavorant, Aldol Condensation Polymerization

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.